molecular formula C17H17N3O5S B269917 N-(3,5-dimethoxyphenyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

N-(3,5-dimethoxyphenyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B269917
M. Wt: 375.4 g/mol
InChI Key: QQDRXROVPDEWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3,5-dimethoxyphenyl group, a 2-methyl-3-furyl group, and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2-methyl-3-furyl group: This step may involve the use of a suitable furan derivative and coupling reactions.

    Attachment of the 3,5-dimethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide: can be compared with other acetamides, oxadiazoles, and furyl-containing compounds.

    Unique Features: The combination of the 3,5-dimethoxyphenyl group, 2-methyl-3-furyl group, and 1,3,4-oxadiazole ring makes this compound unique in terms of its structural and functional properties.

Conclusion

This compound is a compound with diverse potential applications in various scientific fields. Its unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable subject for further research and development.

Properties

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H17N3O5S/c1-10-14(4-5-24-10)16-19-20-17(25-16)26-9-15(21)18-11-6-12(22-2)8-13(7-11)23-3/h4-8H,9H2,1-3H3,(H,18,21)

InChI Key

QQDRXROVPDEWJH-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)OC)OC

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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